Propan-2-yl morpholine-4-carboxylate
Description
Propan-2-yl morpholine-4-carboxylate is a chemical compound with the following IUPAC name: methyl 4-(propan-2-yl)morpholine-2-carboxylate . It belongs to the morpholine family and contains a morpholine ring substituted with an isopropyl group at the 4-position and a carboxylate group at the 2-position . This compound is of interest due to its potential applications in various fields.
Synthesis Analysis
The synthesis of morpholines often starts from 1,2-amino alcohols or their derivatives. One efficient method involves a sequence of coupling, cyclization, and reduction reactions using easily available amino alcohols and α-haloacid chlorides . Other approaches include intramolecular Mitsunobu reactions, Cs2CO3-mediated cyclization, and solid-phase synthesis . Additionally, vinyl sulfonium salts have been used for morpholine synthesis .
Molecular Structure Analysis
The molecular formula of Propan-2-yl morpholine-4-carboxylate is C8H15NO3 , with a molecular weight of approximately 187.24 g/mol . Its IUPAC name indicates that it consists of a morpholine ring with an isopropyl group attached to the 4-position and a carboxylate group at the 2-position .
Chemical Reactions Analysis
- Ring opening : A Lewis acid-catalyzed selective ring opening of the oxirane followed by Friedel–Crafts alkylation can yield functionalized [1,4]oxazino[4,3-a]indoles and 3,4-dihydro-1H pyrrolo[2,1-c][1,4]oxazines .
- Intramolecular 6-exo-tet ring closure : Trans-epoxyamides can undergo intramolecular 6-exo-tet ring closure to form 3-ketomorpholines .
- Metal-free annulation : An efficient [4+2] annulation reaction using vinyl sulfonium salts can lead to various morpholine-containing products .
Physical And Chemical Properties Analysis
properties
IUPAC Name |
propan-2-yl morpholine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-7(2)12-8(10)9-3-5-11-6-4-9/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDWVADLUJVVPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90978865 | |
Record name | Propan-2-yl morpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90978865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6298-77-7 | |
Record name | NSC42404 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42404 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propan-2-yl morpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90978865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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